molecular formula C12H18O3 B14311978 Methyl 5-(2-oxocyclohexyl)pent-2-enoate CAS No. 113704-94-2

Methyl 5-(2-oxocyclohexyl)pent-2-enoate

Cat. No.: B14311978
CAS No.: 113704-94-2
M. Wt: 210.27 g/mol
InChI Key: FGUOUYUAAAKNPS-UHFFFAOYSA-N
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Description

Methyl 5-(2-oxocyclohexyl)pent-2-enoate is an organic compound with the molecular formula C12H18O3. It is characterized by a cyclohexanone ring attached to a pentenoate ester group. This compound is of interest due to its unique structure, which combines a cyclic ketone with an unsaturated ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(2-oxocyclohexyl)pent-2-enoate can be synthesized through various methods. One common approach involves the aldol condensation of cyclohexanone with methyl acrylate, followed by esterification. The reaction typically requires a base catalyst such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of biocatalysts, such as lipases, can also be employed to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-oxocyclohexyl)pent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Methyl 5-(2-oxocycl

Properties

CAS No.

113704-94-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 5-(2-oxocyclohexyl)pent-2-enoate

InChI

InChI=1S/C12H18O3/c1-15-12(14)9-5-3-7-10-6-2-4-8-11(10)13/h5,9-10H,2-4,6-8H2,1H3

InChI Key

FGUOUYUAAAKNPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCC1CCCCC1=O

Origin of Product

United States

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